molecular formula C19H29N3O4S B2672032 N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide CAS No. 2097911-60-7

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide

Cat. No.: B2672032
CAS No.: 2097911-60-7
M. Wt: 395.52
InChI Key: KEJKRRALLUCRAV-UHFFFAOYSA-N
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Description

This compound features a cyclopropane-1-carboxamide core substituted with a 2-methoxyphenyl group and a piperidin-4-ylmethyl moiety modified by dimethylsulfamoyl.

Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c1-21(2)27(24,25)22-12-8-15(9-13-22)14-20-18(23)19(10-11-19)16-6-4-5-7-17(16)26-3/h4-7,15H,8-14H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJKRRALLUCRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 4-piperidone. The dimethylsulfamoyl group is introduced via sulfonylation using dimethylsulfamoyl chloride under basic conditions .

  • Cyclopropane Ring Formation: : The cyclopropane ring is often formed through a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts.

  • Coupling Reactions: : The final step involves coupling the piperidine intermediate with the cyclopropane carboxamide. This can be done using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

Biologically, N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as a drug candidate, particularly in the areas of neuropharmacology and oncology.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the production of pharmaceuticals or as a precursor for other chemical products. Its synthesis and reactions can be optimized for large-scale production.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with receptors or enzymes, modulating their activity. The piperidine ring may interact with neurotransmitter receptors, while the cyclopropane ring could confer stability and specificity to the molecule.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Cyclopropanecarboxamide Derivatives with Piperidine Moieties

(a) Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide)
  • Structure : Shares the cyclopropanecarboxamide core but substitutes the dimethylsulfamoyl group with a phenethyl-piperidine system.
  • Pharmacology : A potent opioid agonist with ~80× the potency of morphine, acting via µ-opioid receptor binding .
  • Key Differences : The absence of a sulfonamide group in cyclopropylfentanyl reduces polarity, enhancing blood-brain barrier permeability compared to the target compound .
(b) N-[4-(Piperidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide
  • Structure : Contains a piperidine-sulfonyl group attached to a phenyl ring, linked to the cyclopropane core.
  • Comparison : The target compound’s dimethylsulfamoyl group on piperidine may offer greater metabolic stability than the piperidin-1-ylsulfonyl group .

Cyclopropanecarboxamides with Aryl Substituents

(a) N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
  • Structure: Diethylamide substituents and a 4-methoxyphenoxy group on the cyclopropane ring.
  • Synthesis : Prepared via diastereoselective methods (dr 23:1), yielding 78% isolated product .
  • Comparison : The target compound’s 2-methoxyphenyl group may confer ortho-substitution effects, altering steric hindrance and electronic properties compared to the para-methoxy analog .
(b) 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(2-methoxyphenyl)thiazol-2-yl)cyclopropanecarboxamide
  • Structure : Cyclopropane carboxamide linked to a thiazole ring and 2-methoxyphenyl group.
  • Applications : Synthesized for biochemical studies (e.g., enzyme inhibition), with HRMS and NMR data confirming purity .

Sulfonamide-Modified Piperidine Derivatives

(a) (2S)-2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-N-[(2-methoxyphenyl)methyl]propanamide
  • Structure : Combines benzenesulfonyl-piperidine with a 2-methoxyphenylmethyl group.
  • Properties: Chiral compound (Mol.
  • Comparison : The target compound’s dimethylsulfamoyl group is less sterically bulky than benzenesulfonyl, possibly improving solubility .

Data Table: Structural and Pharmacological Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Pharmacological Notes Reference
Target Compound ~450 (estimated) 2-Methoxyphenyl, dimethylsulfamoyl-piperidine Unknown; structural analog studies
Cyclopropylfentanyl 350.48 Phenethyl-piperidine, phenyl µ-opioid agonist (80× morphine)
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenyl... 299.36 Diethylamide, 4-methoxyphenoxy Diastereoselective synthesis (78%)
N-[4-(Piperidin-1-ylsulfonyl)phenyl]... 308.40 Piperidin-1-ylsulfonyl-phenyl Sulfonamide enzyme inhibition

Research Findings and Limitations

  • Synthetic Challenges : The dimethylsulfamoyl group in the target compound may require specialized sulfamoylation steps, akin to methods in .
  • Pharmacological Gaps : While cyclopropylfentanyl’s opioid activity is well-documented, the target compound’s bioactivity remains uncharacterized in the evidence, necessitating further studies .
  • Structural Advantages : The 2-methoxyphenyl group may reduce oxidative metabolism compared to para-substituted analogs, as seen in and .

Biological Activity

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Piperidine Ring : Contributes to its pharmacological properties.
  • Dimethylsulfamoyl Group : Enhances interaction with biological targets.
  • Cyclopropane and Benzamide Moieties : Significant for binding affinity and specificity.

The IUPAC name for this compound is this compound, with a molecular formula of C16H22N4O3SC_{16}H_{22}N_4O_3S and an approximate molecular weight of 366.43 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of these targets, leading to alterations in cellular signaling pathways. Similar compounds have been shown to influence pathways related to neurotransmission and inflammation, although specific data on this compound's mechanism remains limited.

Biological Activity

Research indicates that compounds with structural similarities may exhibit various biological activities, including:

  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
  • Neurotransmission Modulation : Possible interactions with neurotransmitter receptors.
  • Anticancer Properties : Inhibition of key signaling pathways involved in cancer progression.

Data Table: Comparison of Biological Activities

Compound NameStructure FeaturesBiological Activity
This compoundPiperidine, dimethylsulfamoyl, cyclopropanePotential anti-inflammatory and anticancer properties
4-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-2-carboxamidePiperidine, thiopheneInhibitor of blood coagulation
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamidePiperidine, benzo[d]thiazoleNFκB inhibitor

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

  • Anti-inflammatory Studies : Research has shown that sulfamoylbenzamides can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Anticancer Research : A study demonstrated that structurally related compounds inhibited cell proliferation in various cancer cell lines by modulating the NFκB signaling pathway.
  • Neurotransmission Modulation : Investigations into piperidine derivatives have shown promising results in enhancing neurotransmitter release, indicating potential applications in neurodegenerative diseases.

Q & A

Q. What challenges arise during scale-up synthesis, and how are they addressed?

  • Methodological Answer :
  • Heat dissipation : Use flow chemistry for exothermic steps (e.g., cyclopropanation) .
  • Purification : Switch from column chromatography to crystallization for cost-effective scale-up .
  • Regioselectivity : Optimize catalyst loading (e.g., Pd(OAc)₂ at 0.5 mol%) to minimize byproducts .

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